Oxychlorosene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

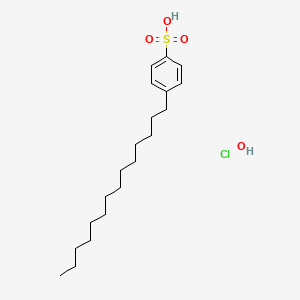

Structure

3D Structure of Parent

Properties

CAS No. |

8031-14-9 |

|---|---|

Molecular Formula |

C20H35ClO4S |

Molecular Weight |

407 g/mol |

IUPAC Name |

hypochlorous acid;4-tetradecylbenzenesulfonic acid |

InChI |

InChI=1S/C20H34O3S.ClHO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;1-2/h15-18H,2-14H2,1H3,(H,21,22,23);2H |

InChI Key |

STANDTQHKUAYEO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.OCl |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.OCl |

Other CAS No. |

8031-14-9 |

Synonyms |

4-tetradecylbenzenesulfonic acid hypochlorite Chlorpactin WCS 90 Clorpactin oxychlorosene oxychlorosene sodium oxychlorosene, sodium salt Warexin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oxychlorosene: Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene, a complex of hypochlorous acid and a sulfonamide, has a long-standing history as a potent topical antiseptic. Marketed for over half a century under trade names such as Clorpactin WCS-90, this compound exerts a broad-spectrum antimicrobial effect by slowly releasing hypochlorous acid, a key component of the innate immune response. This technical guide provides a comprehensive overview of the discovery, historical development, chemical properties, and mechanism of action of this compound. It summarizes available quantitative data on its efficacy, details relevant experimental protocols for its evaluation, and visualizes its mode of action through signaling pathway diagrams. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this established yet continually relevant antimicrobial agent.

Introduction and Historical Development

This compound is a topical antiseptic that has been utilized in clinical practice for over 50 years.[1] Its primary brand name is Clorpactin®.[1] While the precise date and inventor of the initial synthesis of the this compound complex are not well-documented in readily available literature, its use as an antiseptic in surgery was reported as early as 1955.[2][3] The initial rationale for its application in treating bladder conditions in the 1950s stemmed from the visual similarity between interstitial cystitis and bladder tuberculosis, a condition for which Clorpactin® was already being used.

Historically, this compound has been employed as an irrigation for surgical infection prophylaxis and as a topical treatment for a variety of infections in genitourinary, ophthalmic, otolaryngologic, and proctologic settings.[1] Despite its long history of use, this compound has never been formally approved by the U.S. Food and Drug Administration (FDA).[1] It is available as a powder for reconstitution.[1]

Chemically, sodium this compound is a complex of the sodium salt of dodecylbenzenesulfonic acid and hypochlorous acid.[4] This complex acts as a carrier, slowly releasing hypochlorous acid (HOCl) when dissolved in solution.[1] This controlled release is central to its therapeutic action, combining the potent germicidal properties of HOCl with the wetting and emulsifying actions of the detergent component.[4]

Chemical and Physical Properties

This compound is an organochlorine compound. The sodium salt, sodium this compound, is an amorphous white powder with a faint chlorine odor.[4] When reconstituted, it forms a solution that leverages the combined properties of its constituent components.

| Property | Value |

| Chemical Name | hypochlorous acid; 4-tetradecylbenzenesulfonic acid |

| Molecular Formula | C₂₀H₃₅ClO₄S |

| Molecular Weight | 407.0 g/mol |

| CAS Number | 8031-14-9 |

| Synonyms | Clorpactin, Warexin, Monthis compound |

Table 1: Key Chemical and Physical Properties of this compound.[5]

Mechanism of Antimicrobial Action

The bactericidal effects of this compound are mediated by the release of hypochlorous acid (HOCl) in solution.[1] HOCl is a potent oxidizing agent and a key component of the innate immune system, produced by neutrophils during phagocytosis to destroy invading pathogens. The mechanism of action is multifaceted and targets various essential cellular components of microorganisms, making the development of resistance unlikely.[1]

The primary mechanisms of HOCl's antimicrobial action include:

-

Protein Oxidation and Denaturation: HOCl readily reacts with and oxidizes sulfhydryl groups in amino acids such as cysteine and methionine. This leads to the denaturation of essential enzymes and structural proteins, disrupting cellular metabolism and integrity.

-

Lipid Membrane Disruption: As an oxidizing agent, HOCl can damage the lipid bilayers of microbial cell membranes, leading to increased permeability and eventual cell lysis.

-

Nucleic Acid Damage: HOCl can react with and damage DNA and RNA, leading to impaired replication and transcription and ultimately, cell death.

-

Inhibition of Cellular Respiration: HOCl has been shown to interfere with cellular respiration by inhibiting key enzymes in the electron transport chain, thereby depleting the cell's energy supply.

The sulfonic acid component of the this compound complex acts as a surfactant, which enhances the penetration of HOCl into microbial cells and aids in the solubilization of necrotic tissue.[1][4]

Below is a diagram illustrating the proposed antimicrobial signaling pathway of this compound.

References

- 1. What evidence supports the use of Clorpactin (sodium this compound) for the treatment of urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 2. Clorpactin WCS-90: a new antiseptic; preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of clorpactin WCS 90 as an antiseptic in surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Sodium | C20H34ClNaO4S | CID 91663266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C20H35ClO4S | CID 3084036 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Chemical Structure and Synthesis Pathway of Oxychlorosene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlorosene, and its more commonly utilized sodium salt, is a topical anti-infective agent known for its broad-spectrum antimicrobial activity. Marketed under the trade name Clorpactin WCS-90, it is employed in various clinical settings for the treatment of localized infections and as a surgical irrigant.[1][2] This technical guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, and a comprehensive overview of the synthesis pathway of its constituent components. While the precise, proprietary method for the final complexation remains undisclosed, this document elucidates the established chemistry for the synthesis of its precursors.

Chemical Structure and Properties

This compound is a complex formed from two key components: 4-tetradecylbenzenesulfonic acid and hypochlorous acid. The sodium salt of this complex is the active ingredient in commercial preparations.[3][4] The structure combines the properties of a surfactant with a potent oxidizing agent.

The lipophilic tetradecyl chain and the hydrophilic sulfonate group grant 4-tetradecylbenzenesulfonic acid its surfactant properties, allowing for the disruption of microbial cell membranes and aiding in the penetration of the active antimicrobial agent.[4] Hypochlorous acid, a powerful oxidizing agent, is responsible for the potent microbicidal activity.[4]

Quantitative Data

The physicochemical properties of this compound and its precursors are summarized in the tables below.

Table 1: Physicochemical Properties of this compound and its Sodium Salt

| Property | This compound | This compound Sodium |

| CAS Number | 8031-14-9 | 52906-84-0 |

| Molecular Formula | C₂₀H₃₅ClO₄S | C₂₀H₃₄ClNaO₄S |

| Molecular Weight | 407.0 g/mol | 429.0 g/mol |

| IUPAC Name | hypochlorous acid;4-tetradecylbenzenesulfonic acid | sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |

Table 2: Physicochemical Properties of 4-Tetradecylbenzenesulfonic Acid

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₃S |

| Molecular Weight | 354.5 g/mol |

| Appearance | Not specified |

| Solubility | Not specified |

Table 3: Physicochemical Properties of Hypochlorous Acid

| Property | Value |

| Molecular Formula | HOCl |

| Molecular Weight | 52.46 g/mol |

| Appearance | Colorless aqueous solution |

| pKa | ~7.5 |

Synthesis Pathway

The complete synthesis of this compound can be logically divided into three main stages: the synthesis of the hydrophobic backbone, 4-tetradecylbenzene; the subsequent sulfonation to yield 4-tetradecylbenzenesulfonic acid; and the generation of hypochlorous acid, followed by the final complexation. While the specific industrial process for the complexation of 4-tetradecylbenzenesulfonic acid with hypochlorous acid is not publicly available, the synthesis of the precursors is well-established in organic chemistry.

Synthesis of 4-Tetradecylbenzene (Friedel-Crafts Alkylation)

The initial step involves the electrophilic aromatic substitution of benzene (B151609) with a long-chain alkene, typically 1-tetradecene, in the presence of a Lewis acid catalyst. This is a classic Friedel-Crafts alkylation reaction.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with anhydrous benzene and a Lewis acid catalyst (e.g., aluminum chloride). The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Addition of Alkene: 1-Tetradecene is added dropwise to the stirred benzene-catalyst mixture at a controlled temperature to manage the exothermic reaction.

-

Reaction: The mixture is stirred for several hours at a slightly elevated temperature to ensure the completion of the reaction.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid to decompose the catalyst. The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The product, 4-tetradecylbenzene, is purified by fractional distillation under reduced pressure.

Synthesis of 4-Tetradecylbenzenesulfonic Acid (Sulfonation)

The synthesized 4-tetradecylbenzene is then sulfonated to introduce the hydrophilic sulfonate group. This is another electrophilic aromatic substitution reaction, typically using sulfur trioxide or oleum (B3057394) as the sulfonating agent.

Experimental Protocol: Sulfonation of 4-Tetradecylbenzene

-

Reaction Setup: 4-Tetradecylbenzene is placed in a reaction vessel equipped for efficient stirring and temperature control.

-

Addition of Sulfonating Agent: A sulfonating agent, such as sulfur trioxide dissolved in a suitable solvent or fuming sulfuric acid (oleum), is added slowly to the 4-tetradecylbenzene while maintaining a low reaction temperature to prevent side reactions.

-

Reaction: The mixture is stirred until the reaction is complete, which can be monitored by techniques such as titration.

-

Work-up: The reaction mixture is carefully diluted with water. The resulting 4-tetradecylbenzenesulfonic acid can be isolated and purified. For the synthesis of the sodium salt, the acidic product is neutralized with sodium hydroxide (B78521).

Synthesis of Hypochlorous Acid

Hypochlorous acid is a key component of this compound and can be synthesized through several methods, most commonly by the reaction of chlorine gas with water or by the electrolysis of a salt solution.

Experimental Protocol: Synthesis of Hypochlorous Acid from Chlorine Gas

-

Reaction Setup: Chlorine gas is bubbled through a stirred vessel containing water.

-

Equilibrium: The chlorine gas reacts with water to establish an equilibrium between hydrochloric acid and hypochlorous acid.

-

Neutralization (optional): To shift the equilibrium and increase the yield of hypochlorite, a base such as sodium hydroxide can be added to the water.

Final Complexation: Formation of this compound

The final step in the synthesis is the complexation of 4-tetradecylbenzenesulfonic acid with hypochlorous acid. The precise industrial protocol for this step is proprietary. It is hypothesized that the two components are combined under controlled conditions to form the stable, solid this compound complex. For the sodium salt, 4-tetradecylbenzenesulfonic acid would first be neutralized with a sodium base.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is primarily attributed to the release of hypochlorous acid upon dissolution in an aqueous environment.[4] The 4-tetradecylbenzenesulfonate component acts as a surfactant, disrupting the lipid membranes of microorganisms and facilitating the entry of hypochlorous acid into the cell.[4]

Once inside the cell, hypochlorous acid, a potent oxidizing agent, exerts its microbicidal effects through several mechanisms:

-

Oxidation of Sulfhydryl Groups: It readily oxidizes the sulfhydryl groups of enzymes and proteins, leading to their inactivation and the disruption of essential metabolic pathways.[4]

-

Chlorination of Amino Groups: Hypochlorous acid can chlorinate the amino groups of proteins and amino acids, forming chloramines that can interfere with cellular function.[4]

-

Disruption of Electron Transport: It can also disrupt the electron transport chain, leading to a loss of cellular energy production.[4]

Conclusion

This compound is a complex of 4-tetradecylbenzenesulfonic acid and hypochlorous acid, which in its sodium salt form, is a clinically relevant topical antimicrobial agent. Its synthesis involves the well-established chemical processes of Friedel-Crafts alkylation and sulfonation to produce the surfactant component, and the generation of hypochlorous acid. While the specific details of the final complexation step are proprietary, an understanding of the synthesis of its precursors provides valuable insight for researchers and drug development professionals. The dual-action mechanism, combining membrane disruption with potent intracellular oxidation, underscores its efficacy as a broad-spectrum microbicide.

References

The Core Mechanism of Action of Oxychlorosene on Microbial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene is a complex of hypochlorous acid (HOCl) that serves as a potent, broad-spectrum antimicrobial agent. Its efficacy stems from the slow release of hypochlorous acid, a powerful oxidizing agent that indiscriminately targets vital cellular components of microorganisms. This multi-pronged mechanism of action, encompassing cell membrane disruption, protein and enzyme inactivation, and nucleic acid damage, makes the development of microbial resistance highly unlikely. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antimicrobial effects, supported by available data, detailed experimental protocols for its evaluation, and visual representations of the key pathways involved.

Introduction to this compound and its Active Principle

This compound is a stabilized oxychloro-complex that, in aqueous solution, slowly liberates hypochlorous acid (HOCl). HOCl is the primary microbicidal agent responsible for this compound's broad-spectrum activity against bacteria (Gram-positive and Gram-negative), viruses, fungi, and spores.[1] Unlike traditional antibiotics that often have specific molecular targets, this compound's reactive nature leads to widespread and irreversible damage to essential microbial structures and functions.[2] This guide delves into the intricate molecular interactions and cellular consequences of exposing microbial cells to this compound.

The Multi-Target Mechanism of Action of Hypochlorous Acid

The antimicrobial activity of this compound is synonymous with the action of hypochlorous acid. Due to its neutral charge and low molecular weight, HOCl can readily diffuse across microbial cell envelopes.[3] Once inside the cell, or on the cell surface, it initiates a cascade of oxidative and chlorinating reactions that culminate in cell death. The primary targets of HOCl are:

-

Proteins and Enzymes: HOCl rapidly reacts with amino acid side chains, particularly those containing sulfur, such as cysteine and methionine.[4] This leads to the oxidation of sulfhydryl groups, formation of disulfide bonds, and ultimately, the denaturation and aggregation of proteins.[3] The inactivation of essential enzymes disrupts critical metabolic pathways, including energy production and DNA replication.[1][5]

-

Cell Membrane: The lipids and proteins within the microbial cell membrane are susceptible to oxidation by HOCl. This leads to lipid peroxidation and the formation of chloramines, which compromises membrane integrity.[2] The resulting increase in membrane permeability causes leakage of intracellular contents and dissipation of the membrane potential, both of which are lethal to the cell.

-

Nucleic Acids (DNA and RNA): HOCl can cause significant damage to DNA and RNA. This includes strand breaks and the formation of chlorinated derivatives of nucleotide bases, which can interfere with DNA replication and transcription, leading to mutations and cell death.[1][6]

This multifaceted attack on critical cellular components is the cornerstone of this compound's potent bactericidal, virucidal, and fungicidal properties.

Quantitative Antimicrobial Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of organisms is not extensively published in a consolidated format, studies on hypochlorous acid solutions provide valuable insights into its potency.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of Hypochlorous Acid Solution (mg/L) |

| Porphyromonas gingivalis | Gram-negative bacterium | 400 |

| Prevotella intermedia | Gram-negative bacterium | 400 |

| Fusobacterium nucleatum | Gram-negative bacterium | 200 |

| Enterococcus faecalis | Gram-positive bacterium | 200 |

| Data extracted from a study on a specific hypochlorous acid solution against periodontal pathogens.[7] |

It is important to note that the efficacy of this compound is dependent on the concentration and the duration of exposure. In a time-kill assay, a 0.2% and 0.4% solution of sodium this compound demonstrated a rapid bactericidal effect, achieving a greater than 99.9% reduction in Staphylococcus pseudintermedius within 5 seconds.

Impact on Bacterial Signaling Pathways

The multi-target nature of hypochlorous acid also extends to the disruption of bacterial communication and regulatory networks.

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. Studies have shown that hypochlorous acid can interfere with QS. For instance, neutral electrolyzed water, which contains HOCl, has been shown to downregulate the expression of QS genes in Helicobacter pylori, thereby inhibiting biofilm formation.[7] This suggests that this compound may not only kill bacteria but also disrupt their ability to form resilient communities.

Activation of Stress Response Two-Component Systems

Bacteria possess sophisticated signaling systems to sense and respond to environmental stress. The HprSR two-component system in Escherichia coli has been identified as a sensor for reactive chlorine species, including hypochlorous acid. Upon detection of HOCl, this system is activated, leading to the upregulation of genes involved in repairing HOCl-induced damage, such as the methionine sulfoxide (B87167) reductase system (MsrPQ). This highlights a specific bacterial signaling pathway that directly responds to the oxidative stress imposed by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound solution in the growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to wells 2 through 12. 200 µL of the highest this compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no this compound), and well 12 as a sterility control (no bacteria).

-

Inoculation: a. Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control well.

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

Assessment of Protein Oxidation (Carbonylation)

This protocol uses 2,4-dinitrophenylhydrazine (B122626) (DNPH) to detect carbonyl groups introduced into proteins by oxidative stress from this compound.

Materials:

-

Bacterial cell culture treated with and without this compound

-

Lysis buffer

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Trichloroacetic acid (TCA)

-

Ethanol/ethyl acetate (B1210297) wash solution

-

Guanidine (B92328) hydrochloride

-

Spectrophotometer

Procedure:

-

Cell Lysis and Protein Extraction: a. After treatment, harvest bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). c. Centrifuge to remove cell debris and collect the supernatant containing the protein extract. Determine the protein concentration.

-

DNPH Derivatization: a. To a protein sample, add an equal volume of DNPH solution and incubate in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

-

Protein Precipitation and Washing: a. Precipitate the proteins by adding TCA and incubating on ice. b. Pellet the proteins by centrifugation. c. Wash the protein pellet multiple times with an ethanol/ethyl acetate solution to remove excess DNPH.

-

Quantification: a. Resuspend the final protein pellet in guanidine hydrochloride. b. Measure the absorbance at 370 nm to quantify the amount of DNPH incorporated, which is proportional to the level of protein carbonylation.

Measurement of Bacterial Membrane Potential Disruption

This protocol uses a voltage-sensitive fluorescent dye to measure changes in bacterial membrane potential upon exposure to this compound.

Materials:

-

Bacterial cell culture

-

Buffer (e.g., PBS or a specific buffer for the dye)

-

Voltage-sensitive fluorescent dye (e.g., DiSC3(5))

-

This compound solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: a. Grow bacteria to the desired growth phase and harvest by centrifugation. b. Wash the cells with the appropriate buffer. c. Resuspend the cells in the buffer to a standardized optical density.

-

Dye Loading: a. Add the voltage-sensitive dye to the cell suspension and incubate in the dark to allow the dye to partition into the polarized bacterial membranes, which quenches its fluorescence.

-

Fluorescence Measurement: a. Place the cell suspension in the fluorometer or microplate reader and record the baseline fluorescence. b. Add the this compound solution to the cell suspension. c. Immediately and continuously record the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the damaged membrane and de-quenches.

Visualizing the Mechanism of Action and Related Pathways

Graphviz diagrams are provided to illustrate the complex interactions and pathways involved in the mechanism of action of this compound.

Caption: Overall mechanism of action of this compound on a microbial cell.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Impact of hypochlorous acid on bacterial signaling pathways.

Conclusion

The mechanism of action of this compound is characterized by the multi-targeted assault of its active principle, hypochlorous acid, on essential microbial cellular components. This non-specific, oxidative mechanism effectively kills a broad range of pathogens and makes the development of resistance highly improbable. Understanding these core principles is crucial for the rational application of this compound in clinical and research settings and for the development of novel antimicrobial strategies that leverage similar multi-targeting approaches. The provided experimental protocols offer a framework for the continued investigation and quantification of its potent antimicrobial properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial efficacy, mode of action and in vivo use of hypochlorous acid (HOCl) for prevention or therapeutic support of infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. disinfexol.com [disinfexol.com]

- 5. The inhibition of bacterial growth by hypochlorous acid. Possible role in the bactericidal activity of phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Breast Reconstruction Outcomes Using this compound versus Triple Antibiotic Solution for Pocket Irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Oxychlorosene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, antimicrobial activity, and mechanisms of the broad-spectrum antiseptic agent, oxychlorosene.

Core Substance Identification

This compound is a complex of hypochlorous acid and a sulfonated hydrocarbon. It is a potent, broad-spectrum antiseptic agent. For clarity in research and development, it is crucial to distinguish between this compound and its sodium salt, as they possess distinct identifiers.

| Property | This compound | This compound Sodium |

| CAS Number | 8031-14-9 | 52906-84-0 |

| Molecular Formula | C₂₀H₃₅ClO₄S | C₂₀H₃₄ClNaO₄S |

| Synonyms | Monthis compound, Clorpactin XCB | Clorpactin WCS-90 |

Antimicrobial Mechanism of Action

The primary mechanism of action for this compound is the slow release of hypochlorous acid (HOCl) in solution. HOCl, a powerful oxidizing agent naturally produced by the human immune system's neutrophils, is responsible for the compound's broad-spectrum antimicrobial effects. Its activity is non-specific, targeting a wide array of microbial cellular components, which makes the development of resistance unlikely.

The antimicrobial cascade of this compound-derived HOCl involves several key processes:

-

Oxidation of Cellular Components: HOCl directly oxidizes proteins, lipids, and nucleic acids within microbial cells. This leads to the denaturation of essential enzymes and structural proteins, disrupting cellular function and leading to cell death.

-

Disruption of Cell Membranes: The oxidative action of HOCl compromises the integrity of bacterial cell membranes, causing leakage of intracellular contents and ultimately resulting in cell lysis.

-

Inhibition of Metabolic Enzymes: Key bacterial enzymes involved in metabolic pathways are inhibited by HOCl, further contributing to the cessation of cellular activities.

-

Biofilm Disruption: HOCl has been shown to effectively penetrate the extracellular matrix of biofilms, communities of microorganisms that are notoriously resistant to conventional antibiotics, and eradicate the embedded pathogens.

Experimental Protocols

Preparation of this compound Solutions for Clinical and In Vitro Use

This compound is typically supplied as a powder for reconstitution. The following protocol outlines the preparation of solutions for surgical irrigation or laboratory testing.

Materials:

-

This compound powder (e.g., 2-gram vial)

-

Sterile or deionized water, or normal saline (NS)

-

Sterile container (glass or plastic)

Procedure:

-

To prepare a 0.2% solution , dissolve 2 grams of this compound powder in 1 liter of sterile water or NS.

-

To prepare a 0.1% solution , dissolve 2 grams of this compound powder in 2 liters of sterile water or NS.

-

Stir or shake the mixture for 1-2 minutes. A small amount of inactive residue may remain.

-

Allow the solution to stand for several minutes, then stir or shake again for an additional 2-3 minutes.

-

The freshly prepared solution is now ready for use. For optimal efficacy, solutions should be used as soon as possible after preparation.

In Vitro Antimicrobial Efficacy Testing: Time-Kill Assay

This protocol provides a general methodology for determining the bactericidal activity of this compound solutions over time.

Materials:

-

Prepared this compound solutions (e.g., 0.2% and 0.4%)

-

Bacterial culture of interest (e.g., Methicillin-resistant Staphylococcus pseudintermedius - MRSP) grown to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile neutralizing broth

-

Agar (B569324) plates for bacterial enumeration

-

Sterile tubes and pipettes

Procedure:

-

Dispense a known volume of the this compound solution into sterile tubes.

-

At time zero, add a standardized inoculum of the bacterial suspension to the this compound solution.

-

At predetermined time points (e.g., 5, 10, 20, 60 seconds), transfer a specific volume of the mixture into a neutralizing broth to stop the antimicrobial action of this compound.

-

Perform serial dilutions of the neutralized suspension.

-

Plate the dilutions onto appropriate agar plates and incubate under suitable conditions.

-

Following incubation, count the number of colony-forming units (CFU/mL) to determine the reduction in viable bacteria at each time point. A greater than 3-log₁₀ reduction (99.9% kill rate) is typically considered bactericidal.

Quantitative Data on Antimicrobial Efficacy

The following table summarizes the in vitro bactericidal efficacy of 0.2% and 0.4% sodium this compound solutions against Methicillin-resistant Staphylococcus pseudintermedius (MRSP) from a time-kill assay study.[1]

| Time Point | 0.2% this compound (Average CFU/mL) | Log₁₀ Reduction | 0.4% this compound (Average CFU/mL) | Log₁₀ Reduction |

| 5 seconds | 6.94 x 10⁴ | 3.4 | 2.12 x 10³ | 4.9 |

| 10 seconds | 5.63 x 10³ | >4 | 0 | >6 |

| 20 seconds | 2.96 x 10² | >5 | 0 | >6 |

| 60 seconds | 1.48 x 10² | >5 | 0 | >6 |

Signaling Pathway Interactions

While this compound's primary mechanism is direct chemical damage, the released hypochlorous acid can interfere with bacterial cell-to-cell communication, a process known as quorum sensing. This represents an indirect interaction with bacterial signaling pathways.

Interference with Bacterial Quorum Sensing

Quorum sensing is a system of stimulus and response correlated to population density. Many bacteria use acyl-homoserine lactones (AHLs) as signaling molecules. When the bacterial population reaches a certain density, the concentration of these signaling molecules surpasses a threshold, triggering the coordinated expression of specific genes, often related to virulence and biofilm formation.

Hypochlorous acid has been shown to react with and deactivate certain AHLs, particularly those containing a 3-oxo group. By degrading these signaling molecules, HOCl can disrupt quorum sensing, thereby inhibiting the coordinated pathogenic actions of bacterial populations.

Caption: Inhibition of Bacterial Quorum Sensing by this compound-derived Hypochlorous Acid.

Experimental Workflow: Time-Kill Assay

The following diagram illustrates the typical workflow for a time-kill assay to evaluate the antimicrobial efficacy of this compound.

Caption: Workflow of a Time-Kill Assay for Evaluating this compound's Antimicrobial Activity.

References

The Antimicrobial Spectrum of Oxychlorosene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlorosene is a broad-spectrum antimicrobial agent with a long history of use as a topical antiseptic. Its efficacy stems from the gradual release of hypochlorous acid (HOCl), a potent oxidizing agent, upon dissolution in water. This guide provides an in-depth analysis of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound, chemically known as sodium this compound (brand name Clorpactin®), is a complex of a synthetic alkylaryl sulfonate and hypochlorous acid. When dissolved in water, it acts as a reservoir for the slow and sustained release of hypochlorous acid, the primary biocidal agent.[1] This mode of action provides a broad spectrum of activity against a wide range of microorganisms, including bacteria, fungi, viruses, and spores.[1] Unlike many traditional antibiotics, the non-specific oxidative mechanism of action of hypochlorous acid makes the development of microbial resistance highly unlikely.[1]

This technical guide consolidates available scientific data on the antimicrobial efficacy of this compound and its active principle, hypochlorous acid. Due to the limited availability of extensive quantitative data specifically for this compound against a wide array of microbes, this guide also incorporates data from studies on hypochlorous acid to provide a comprehensive understanding of the antimicrobial spectrum.

Mechanism of Action

The antimicrobial activity of this compound is directly attributable to the action of hypochlorous acid. The process can be summarized as follows:

-

Release of Hypochlorous Acid: Upon dissolution in an aqueous solution, sodium this compound releases hypochlorous acid (HOCl).

-

Cellular Penetration: Being a small, uncharged molecule, HOCl can easily penetrate the cell walls and membranes of microorganisms.[2][3]

-

Oxidative Damage: Once inside the cell, HOCl, a potent oxidizing agent, reacts with a variety of biological macromolecules.[3][4] Key targets include:

-

Proteins: Oxidation of sulfhydryl groups in amino acids (like cysteine) leads to protein denaturation and enzyme inactivation, disrupting essential metabolic and cellular processes.[2][3][5]

-

Lipids: HOCl can react with lipids in the cell membrane, leading to lipid peroxidation and loss of membrane integrity.[3][6]

-

Nucleic Acids: Damage to DNA and RNA through oxidation of purine (B94841) and pyrimidine (B1678525) bases can inhibit replication and transcription.[2][4][6]

-

-

Cell Lysis: The cumulative damage to cellular components, particularly the cell membrane, results in a loss of osmotic balance and ultimately leads to cell lysis and death.[1]

Signaling Pathway of Antimicrobial Action

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum: Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and hypochlorous acid against a range of microorganisms.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Hypochlorous Acid against Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | - | 6 | [2] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | - | 6 | [2] |

| Pseudomonas aeruginosa | ATCC 27853 | - | 6 | [2] |

| Escherichia coli | ATCC 25922 | - | 3 | [2] |

| Enterococcus faecalis | ATCC 29212 | - | 6 | [2] |

| Candida albicans | ATCC 90028 | - | 3 | [2] |

Note: Data for hypochlorous acid is presented as a surrogate for this compound's active principle.

Table 2: Bactericidal Efficacy of Sodium this compound against Meticillin-Resistant Staphylococcus pseudintermedius (MRSP)

| Concentration | Exposure Time (seconds) | Mean Bacterial Count (CFU/mL) | Log Reduction | Reference |

| 0.2% | 5 | 6.94 x 10⁴ | 3.4 | [7][8] |

| 0.2% | 10 | 5.63 x 10³ | >3 | [7][8] |

| 0.2% | 20 | 2.96 x 10² | >3 | [7][8] |

| 0.2% | 60 | 1.48 x 10² | >3 | [7][8] |

| 0.4% | 5 | 2.12 x 10³ | 4.9 | [7][8] |

| 0.4% | 10 | No growth observed | >5 | [7][8] |

Antifungal Activity

Table 3: Fungicidal Activity of 0.01% Hypochlorous Acid (Time-Kill Assay)

| Fungal Species | Inoculum (CFU/mL) | Exposure Time (minutes) | Kill Rate (%) | Reference |

| Aspergillus fumigatus | 5 x 10⁶ - 5 x 10⁷ | 1 | ≥99.99 | [9] |

| Candida albicans | 5 x 10⁶ - 5 x 10⁷ | 1 | ≥99.99 | [9] |

| Fusarium solani | 5 x 10⁶ - 5 x 10⁷ | 1 | ≥99.99 | [9] |

| Acremonium kiliense | 5 x 10⁶ - 5 x 10⁷ | 1 | ≥99.99 | [9] |

| Aspergillus flavus | 5 x 10⁶ - 5 x 10⁷ | 1 | ≥99.99 | [9] |

| Mucor indicus | 5 x 10⁶ - 5 x 10⁷ | 1 | ≥99.99 | [9] |

| Candida parapsilosis | 5 x 10⁶ - 5 x 10⁷ | 1 | ≥99.99 | [9] |

Virucidal Activity

Table 4: Virucidal Efficacy of Hypochlorous Acid against Various Viruses

| Virus | Strain | Concentration of HOCl | Exposure Time | Log Reduction | Reference |

| Avian Influenza Virus (AIV) | H5N2 | 62 ppm | 30 seconds | >3 | [10] |

| Infectious Bronchitis Virus (IBV) | - | 62 ppm | 30 seconds | >3 | [10] |

| SARS-CoV-2 | Wuhan | 30 ppm | 20 seconds | 5.2 - 5.4 | [11] |

| SARS-CoV-2 | Delta | 30 ppm | 20 seconds | 5.2 - 5.4 | [11] |

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and information gathered from the referenced literature.

Broth Microdilution for MIC and MBC Determination (Antibacterial)

This protocol is a generalized procedure based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a specific bacterial strain.

Materials:

-

This compound solution (freshly prepared)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer

Workflow Diagram:

Caption: Workflow for MIC and MBC determination.

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in sterile distilled water at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve the desired final concentration range. Typically, 100 µL of MHB is added to each well, and then 100 µL of the this compound solution is serially diluted across the plate.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL. b. Include a growth control well (inoculum in MHB without this compound) and a sterility control well (MHB only).

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

MBC Determination: a. From each well that shows no visible growth (the MIC well and those with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a Mueller-Hinton Agar (MHA) plate. b. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count (i.e., no more than 0.1% of the original inoculum survives).

Time-Kill Assay (Fungicidal and Bactericidal)

This protocol is a generalized procedure based on standard time-kill assay methodologies.[10][16][17][18]

Objective: To determine the rate and extent of killing of a microbial population by this compound over time.

Materials:

-

This compound solution (freshly prepared at the desired concentration)

-

Microbial inoculum (adjusted to a specific concentration, e.g., 1 x 10⁶ CFU/mL)

-

Sterile culture tubes or flasks

-

Appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, MHB for bacteria)

-

Neutralizing broth (e.g., Dey-Engley Neutralizing Broth)

-

Sterile saline or PBS

-

Appropriate agar plates (e.g., Sabouraud Dextrose Agar for fungi, MHA for bacteria)

-

Incubator

-

Vortex mixer

-

Timer

Workflow Diagram:

Caption: Workflow for a time-kill assay.

Procedure:

-

Inoculum Preparation: a. Prepare a suspension of the test microorganism in a suitable broth and incubate to the mid-logarithmic phase of growth. b. Centrifuge and wash the cells with sterile saline or PBS. c. Resuspend the cells in saline or broth and adjust the concentration to the desired starting inoculum (e.g., 1 x 10⁶ CFU/mL).

-

Assay Setup: a. In a sterile tube or flask, add a specific volume of the this compound solution at the test concentration. b. In a separate control tube, add the same volume of sterile saline or the vehicle used to prepare the this compound solution. c. At time zero, add the prepared inoculum to both the test and control tubes to achieve the final desired microbial concentration. Mix well.

-

Sampling: a. At predetermined time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 100 µL) from both the test and control tubes.

-

Neutralization and Plating: a. Immediately transfer the aliquot into a tube containing a neutralizing broth to stop the antimicrobial action of this compound. b. Perform serial ten-fold dilutions of the neutralized sample in sterile saline or PBS. c. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubation and Enumeration: a. Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 28-30°C for 48-72 hours for fungi). b. After incubation, count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) for each time point.

-

Data Analysis: a. Plot the log₁₀ CFU/mL against time for both the test and control conditions. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal or fungicidal activity.

Virucidal Suspension Test (EN 14476)

This is a generalized protocol based on the principles of the European Standard EN 14476 for evaluating the virucidal activity of chemical disinfectants.[19][20][21][22][23]

Objective: To determine the virucidal efficacy of this compound against a specific virus in a suspension test.

Materials:

-

This compound solution (freshly prepared at test concentrations)

-

Virus stock of known titer (e.g., TCID₅₀/mL)

-

Host cell line susceptible to the test virus

-

Cell culture medium

-

Interfering substance (e.g., bovine serum albumin to simulate clean or dirty conditions)

-

Neutralizing solution or method (e.g., dilution in ice-cold medium)

-

96-well cell culture plates

-

Incubator (appropriate temperature and CO₂ for the cell line)

-

Inverted microscope

Workflow Diagram:

Caption: Workflow for a virucidal suspension test.

Procedure:

-

Preparation: a. Prepare the this compound solution at the desired test concentration(s). b. Prepare the virus suspension. An interfering substance (e.g., 0.3 g/L bovine serum albumin for clean conditions, or 3.0 g/L bovine serum albumin plus 3.0 mL/L erythrocytes for dirty conditions) is added to the virus stock.

-

Test Mixture: a. In a sterile tube, mix one part of the virus suspension with nine parts of the this compound solution. b. For the virus control, mix one part of the virus suspension with nine parts of a diluent (e.g., hard water).

-

Contact Time: a. Allow the test and control mixtures to stand for the specified contact time at the required temperature (e.g., 20°C).

-

Neutralization: a. Immediately after the contact time, stop the virucidal action by diluting the mixture 1:10 in ice-cold cell culture medium. This can also be achieved by other validated neutralization methods.

-

Viral Titer Determination (TCID₅₀ Assay): a. Perform serial ten-fold dilutions of the neutralized test and control mixtures. b. Inoculate a 96-well plate containing a confluent monolayer of susceptible host cells with each dilution. c. Incubate the plates under appropriate conditions for the virus and cell line. d. Observe the plates microscopically for the presence of cytopathic effect (CPE) over several days. e. Calculate the 50% tissue culture infective dose (TCID₅₀) for both the test and control samples using a statistical method (e.g., Spearman-Kärber).

-

Data Analysis: a. The virucidal activity is expressed as the logarithmic reduction in viral titer, calculated by subtracting the log₁₀ TCID₅₀ of the test sample from the log₁₀ TCID₅₀ of the control sample. A ≥4-log₁₀ reduction is typically required to pass the EN 14476 standard.

Conclusion

This compound demonstrates a broad and potent antimicrobial spectrum, attributable to the release of hypochlorous acid. The available data, though more extensive for hypochlorous acid, strongly supports its efficacy against a wide range of bacteria, fungi, and viruses. Its non-specific oxidative mechanism of action makes it a valuable antiseptic, particularly in an era of increasing antimicrobial resistance.

This technical guide provides a consolidated resource of the current knowledge on the antimicrobial properties of this compound. The structured presentation of quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows are intended to facilitate further research and development in the field of antimicrobial agents. Future in-vitro studies focusing specifically on the quantitative antimicrobial spectrum of various formulations of this compound would be beneficial to further solidify its position as a versatile and effective antiseptic.

References

- 1. What evidence supports the use of Clorpactin (sodium this compound) for the treatment of urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 2. researchgate.net [researchgate.net]

- 3. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiochemjournal.com [microbiochemjournal.com]

- 5. Hypochlorous Acid: Mechanisms in Enzyme Regulation Studies [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro efficacy of 0.2% and 0.4% sodium this compound against meticillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fungal Infections Following Boston Type 1 Keratoprosthesis Implantation: Literature Review and In Vitro Antifungal Activity of Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. 0.01% Hypochlorous Acid Treats Aspergillus fumigatus Keratitis in Rats by Reducing Fungal Load and Inhibiting the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microchemlab.com [microchemlab.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. nelsonlabs.com [nelsonlabs.com]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. microchemlab.com [microchemlab.com]

- 21. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]

- 22. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]

- 23. EN 14476 - Quantitative suspension test for evaluation of virucidal activity in the medical area - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide to Oxychlorosene: Brand Names, Equivalent Compounds, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene, a complex of an organochlorine compound and hypochlorous acid, is a broad-spectrum topical antiseptic. This document provides a comprehensive technical overview of this compound, including its brand names, chemical composition, and mechanism of action. It details its physicochemical properties, presents quantitative data on its efficacy from various studies, and outlines experimental protocols for its preparation and evaluation. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction to this compound

This compound is a topical antiseptic agent that has been in use for several decades. It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, fungi, yeasts, viruses, and spores.[1][2][3] Its efficacy stems from the slow release of hypochlorous acid, a powerful oxidizing agent.[1][2][3] Unlike many traditional antibiotics, the development of microbial resistance to this compound is considered unlikely due to its non-specific mechanism of action.[3]

Brand Names and Equivalent Compounds

The most prominent brand name for this compound sodium is Clorpactin® WCS-90 .[2][4][5] Other historical or less common brand names include Warexin and Clorpactin XCB.[6]

Chemically, this compound is not a single compound but a complex. The active substance is this compound sodium, which is a complex of the sodium salt of a long-chain alkyl sulfonic acid and hypochlorous acid.[2] Specifically, it is identified as a complex of 4-tetradecylbenzenesulfonic acid and hypochlorous acid.[1]

Equivalent or chemically related products primarily include other compounds that release hypochlorous acid, such as Dakin's solution and sodium hypochlorite (B82951) (bleach).[3]

Physicochemical Properties

This compound sodium is an organochlorine compound with amphiphilic properties, owing to its molecular structure that includes both a hydrophobic tetradecyl chain and a polar benzenesulfonic acid group.[1] This structure facilitates its ability to penetrate microbial cell membranes.[1]

Table 1: Physicochemical Properties of this compound Sodium

| Property | Value | Source |

| CAS Number | 52906-84-0 | [4] |

| Molecular Formula | C₂₀H₃₄ClNaO₄S | [4] |

| Molecular Weight | 429.0 g/mol | [1][4] |

| Appearance | Amorphous white powder with a faint chlorine odor | [2] |

| Aqueous Solubility | >100 mg/mL (in 0.9% saline) | [1] |

| Partition Coefficient (LogP) | 7.77 | [1] |

Mechanism of Action

Upon dissolution in an aqueous solution, this compound sodium hydrolyzes to release its two principal components: hypochlorous acid (HOCl) and 4-tetradecylbenzenesulfonic acid.[1]

-

Hypochlorous Acid (HOCl): As an uncharged molecule, HOCl readily penetrates microbial cell walls.[7] Inside the cell, it acts as a potent oxidizing agent, leading to widespread and irreversible damage to essential cellular components.[7][8] This includes:

-

Protein Denaturation: HOCl causes the chlorination of amino groups and the oxidation of sulfhydryl groups in amino acids and proteins, leading to enzyme inactivation and disruption of metabolic pathways.[1][8]

-

Disruption of Electron Transport: It can destroy porphyrin rings, which are crucial components of the electron transport chain.[1]

-

Inhibition of DNA Synthesis: HOCl can interfere with DNA replication, thereby inhibiting bacterial growth.[7]

-

Lipid Peroxidation: It reacts with lipids in the cell membrane, compromising its integrity.[8]

-

-

4-Tetradecylbenzenesulfonic Acid: This component acts as a surfactant, disrupting the microbial cell membrane and synergistically enhancing the penetration of HOCl.[1]

The multi-targeted mechanism of action of hypochlorous acid is the primary reason for the low probability of microbial resistance development.

Signaling Pathway and Cellular Targets of Hypochlorous Acid

Caption: Mechanism of action of this compound and its active component, hypochlorous acid.

Quantitative Efficacy Data

This compound has demonstrated efficacy in various clinical and in vitro settings. The following tables summarize key quantitative findings.

Table 2: Clinical Efficacy of this compound in Urinary Tract Infections (UTIs)

| Study Focus | This compound Regimen | Outcome | Success Rate | Source |

| Catheter-Associated UTIs (CAUTIs) in ECMO patients | 0.2% solution, 100 mL instillations every 3 days | Reduction in CAUTI rate (per 1000 patient-ECMO days) | 0.83 (this compound) vs. 6.18 (Control) (p<0.017) | [3] |

| General UTIs | 0.05% to 0.2% solutions, mean of 4-14 treatments | Treatment success (inconsistently defined) | 75% to 92% | [3] |

| Catheter-related UTIs | 0.05% solution | Infection clearance | 58% cleared, 38% curbed | [9] |

| Catheter-related UTIs | 0.2% solution | Infection clearance | 50% cleared, 40% tamed | [9] |

Table 3: Efficacy of this compound in Surgical Site Infection (SSI) Prophylaxis

| Surgical Setting | This compound Application | Outcome Metric | Infection Rate | Source |

| Implant-based breast reconstruction | Surgical pocket irrigation (0.2% solution) | 90-day surgical site infection rate | 11.7% (vs. 11.2% for Triple Antibiotic Solution, p=0.90) | [10] |

| Adult spinal deformity surgery | Part of a multi-modal infection prevention protocol | Post-surgical deep-wound infection | 3.5% | [11] |

Table 4: In Vitro Bactericidal Efficacy of this compound

| Organism | Finding | Source |

| Staphylococcus epidermidis | Statistically significant bactericidal effect | [10] |

| Various pathogens (yeast, multi-drug resistant Pseudomonas, Klebsiella pneumoniae carbapenemase-producing bacteria, extended-spectrum beta-lactamase-producing bacteria) | Effective in in-vitro testing ("knocks out everything") | [9] |

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of this compound solutions.

Preparation of this compound Solution for Experimental Use

This protocol describes the preparation of this compound solutions at commonly cited concentrations for in vitro or clinical research.

Materials:

-

Clorpactin® WCS-90 (or equivalent this compound sodium powder), 2-gram bottle

-

Sterile or deionized water, or sterile normal saline (NS) at room temperature (20-25°C)

-

Sterile glass or plastic container with a non-metallic cap

-

Sterile magnetic stir bar and stir plate, or sterile shaker

Procedure:

-

To prepare a 0.2% solution , aseptically add the entire contents of one 2-gram bottle of this compound powder to 1 liter of sterile water or NS in a sterile container.[3]

-

To prepare a 0.1% solution , aseptically add the entire contents of one 2-gram bottle of this compound powder to 2 liters of sterile water or NS in a sterile container.[3]

-

Immediately begin agitation by stirring or shaking the solution for 2-3 minutes.[12][13]

-

A fine, inactive residue may be observed, which is normal and does not need to be fully dissolved for the solution to be active.[3][12][13]

-

Allow the solution to stand for approximately 5 minutes.[12][13]

-

Stir or shake the solution again for an additional 2-3 minutes.[3]

-

The solution is now ready for use. For applications requiring a clear solution, the residue can be removed by allowing it to settle and decanting the supernatant, or by filtration through a coarse laboratory filter.[12][13]

Stability of Prepared Solutions:

-

Room Temperature (20-25°C): Stable for up to 3 days.[12]

-

Refrigerated (2-8°C): Stable for up to 10 days in a sealed container.[12]

Suspension Quantitative Bactericidal Assay

This protocol is a standardized method to evaluate the bactericidal efficacy of an antiseptic like this compound against a specific microbial suspension.

Workflow Diagram:

Caption: Experimental workflow for a suspension quantitative bactericidal assay.

Procedure:

-

Preparation of Microbial Suspension: Culture the test microorganism (e.g., E. coli, S. aureus) to a mid-log phase. Harvest and wash the cells, then resuspend in a suitable buffer to a standardized concentration (e.g., 1.5–5.0 × 10⁸ CFU/mL).

-

Test and Control Solutions: Prepare the desired concentrations of this compound solution as described in Protocol 6.1. A control solution (e.g., sterile saline) should be used in parallel.

-

Reaction: At time zero, add a defined volume of the microbial suspension to the this compound solution (and to the control solution). The ratio is typically 1 part microbial suspension to 9 parts antiseptic solution.

-

Incubation: Incubate the mixture at a controlled temperature for specific contact times (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes).

-

Neutralization: At the end of each contact time, transfer an aliquot of the mixture to a validated neutralizing solution (e.g., a buffer containing sodium thiosulfate) to immediately inactivate the antimicrobial activity of the hypochlorous acid.

-

Enumeration: Perform serial dilutions of the neutralized mixture and plate onto appropriate agar plates.

-

Incubation and Counting: Incubate the plates under suitable conditions until colonies are visible. Count the number of colony-forming units (CFU).

-

Calculation of Efficacy: Calculate the bactericidal efficacy as the reduction in logarithmic values using the formula: Log Reduction = Log₁₀(CFU in control) - Log₁₀(CFU in test sample). A log reduction of ≥ 5 is typically considered effective bactericidal activity.[9]

Conclusion

This compound, primarily available as Clorpactin® WCS-90, is a potent topical antiseptic with a long history of use. Its broad-spectrum activity, driven by the release of hypochlorous acid, and the low likelihood of resistance development make it a valuable agent in various clinical applications, from urology to surgery. This guide has provided a detailed overview of its chemical nature, mechanism of action, and efficacy, along with standardized protocols for its preparation and evaluation, to support further research and development in the field of antimicrobial science.

References

- 1. This compound sodium (52906-84-0) for sale [vulcanchem.com]

- 2. This compound sodium | 52906-84-0 [chemicalbook.com]

- 3. What evidence supports the use of Clorpactin (sodium this compound) for the treatment of urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 4. This compound Sodium | C20H34ClNaO4S | CID 91663266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. ecoloxtech.com [ecoloxtech.com]

- 9. The bactericidal efficacy of two antiseptics against common pathogens associated with catheter-associated urinary tract infection in the elderly under divergent conditions: A laboratory-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Breast Reconstruction Outcomes Using this compound versus Triple Antibiotic Solution for Pocket Irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clorpactin® WCS-90 [dailymed.nlm.nih.gov]

- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

In Vitro Virucidal and Fungicidal Efficacy of Oxychlorosene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlorosene, a complex of hypochlorous acid, is a potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, viruses, and spores. Marketed as Clorpactin WCS-90, it has been utilized as a topical antiseptic and irrigant in various clinical settings. This technical guide provides an in-depth overview of the in vitro virucidal and fungicidal properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant protocols and mechanisms of action. The information herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the antimicrobial potential of this compound.

This compound exerts its microbicidal effect through the release of hypochlorous acid (HOCl), a strong oxidizing agent.[1] This active component disrupts cellular membranes and denatures proteins and enzymes, leading to cell lysis.[1] Due to this non-specific mode of action, the development of microbial resistance to this compound is considered unlikely.[1]

Fungicidal Activity of this compound

While specific quantitative data for "this compound" is limited in publicly available literature, its fungicidal activity can be inferred from studies on its active component, hypochlorous acid (HOCl), and from data on sodium this compound against yeast.

A study on a 0.01% HOCl solution demonstrated rapid and broad-spectrum fungicidal activity, achieving at least a 99.99% reduction (≥4-log reduction) in viable yeast and mold conidia within 60 seconds of exposure.[2] This activity was observed against a range of clinically relevant fungi.[2] Preliminary findings from the same study indicated a ≥99% reduction within just 15 seconds.[2] Another study reported that a low concentration of HOCl (3.5 ppm) resulted in over 99% bactericidal and fungicidal activity against several species, with the exception of Candida albicans.[3] Furthermore, a minimum inhibitory percentage of 0.0125% for sodium this compound has been reported against 28 multi-drug resistant yeast strains.[4]

Table 1: Summary of In Vitro Fungicidal Activity of Hypochlorous Acid (Active Component of this compound)

| Fungal Species | Concentration of HOCl | Contact Time | Percent Reduction | Log Reduction | Reference |

| Acremonium kiliense | 0.01% | 60 seconds | ≥99.99% | ≥4 | [2] |

| Aspergillus flavus | 0.01% | 60 seconds | ≥99.99% | ≥4 | [2] |

| Aspergillus fumigatus | 0.01% | 60 seconds | ≥99.99% | ≥4 | [2] |

| Candida albicans | 0.01% | 60 seconds | ≥99.99% | ≥4 | [2] |

| Candida parapsilosis | 0.01% | 60 seconds | ≥99.99% | ≥4 | [2] |

| Fusarium solani | 0.01% | 60 seconds | ≥99.99% | ≥4 | [2] |

| Mucor indicus | 0.01% | 60 seconds | ≥99.99% | ≥4 | [2] |

| Various Bacteria & Fungi | 3.5 ppm | Not specified | >99% | >2 | [3] |

Experimental Protocol: Fungicidal Susceptibility Testing (Broth Microdilution)

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Solution:

-

Aseptically prepare a stock solution of this compound (e.g., from Clorpactin WCS-90 powder) in sterile distilled water or a suitable buffer to a desired concentration (e.g., 0.4%).[5][6]

-

Prepare serial twofold dilutions of the this compound solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

-

For molds, harvest conidia and prepare a suspension in sterile saline with a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL.

3. Incubation:

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared fungal inoculum.

-

Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

4. MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.

5. MFC Determination:

-

Following MIC determination, subculture a fixed volume (e.g., 10-100 µL) from each well that shows no visible growth onto a suitable drug-free agar medium.

-

Incubate the agar plates at 35°C until growth is visible in control plates.

-

The MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[7]

Virucidal Activity of this compound

Similar to its fungicidal properties, the virucidal activity of this compound is primarily documented through studies on its active component, hypochlorous acid. HOCl has demonstrated efficacy against a variety of both enveloped and non-enveloped viruses.

Solutions of HOCl have been shown to be effective against coronaviruses.[8] At a concentration of 200 ppm, HOCl can decontaminate surfaces carrying noroviruses within a 1-minute contact time.[8] Even at a 10-fold dilution (20 ppm), it remains effective with a 10-minute contact time.[8] HOCl solutions with 100 and 200 ppm of available chlorine were able to inactivate avian influenza virus (AIV) immediately upon direct spraying for 10 seconds.[8] Another study demonstrated that a low concentration of HOCl achieved a 3.2-log10 reduction of human influenza A virus.[3]

Table 2: Summary of In Vitro Virucidal Activity of Hypochlorous Acid (Active Component of this compound)

| Virus | Concentration of HOCl | Contact Time | Log Reduction | Reference |

| Avian Influenza Virus (H7N1) | 100 ppm, 200 ppm | 10 seconds (direct spray) | Undetectable (<2.5 log10 TCID50/mL) | [8] |

| Norovirus | 200 ppm | 1 minute | Not specified | [8] |

| Norovirus | 20 ppm | 10 minutes | Not specified | [8] |

| Human Influenza A Virus | 3.5 ppm | Not specified | 3.2 | [3] |

| SARS-CoV-2 (Wuhan and Delta strains) | Not specified | 20 seconds | Significant inactivation | [1] |

Experimental Protocol: Virucidal Suspension Test

The following protocol for a quantitative suspension test to evaluate the virucidal efficacy of this compound is based on standard methodologies like EN 14476.

1. Preparation of Test Solution and Virus Stock:

-

Prepare the this compound solution to the desired test concentration in sterile hard water or another suitable diluent.

-

Prepare a stock suspension of the test virus (e.g., adenovirus, poliovirus for broad-spectrum claims, or specific viruses of interest) with a known titer (e.g., ≥10^8 TCID50/mL).

2. Test Procedure:

-

In a sterile container at a controlled temperature (e.g., 20°C), mix a defined volume of the virus suspension with a defined volume of the this compound test solution. An interfering substance (e.g., bovine serum albumin) may be added to simulate "dirty" conditions.

-

Start a timer at the moment of mixing.

-

At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes), take an aliquot of the mixture.

3. Neutralization:

-

Immediately add the aliquot to a neutralization solution to stop the virucidal action of the this compound. The choice of neutralizer depends on the active ingredient and may involve dilution, chemical inactivation, or gel filtration.

-

It is crucial to validate that the neutralization process effectively stops the virucidal activity without harming the virus.

4. Determination of Viral Titer:

-

Perform serial dilutions of the neutralized sample.

-

Inoculate susceptible host cell cultures with the dilutions.

-

Incubate the cell cultures and observe for cytopathic effects (CPE).

-

Calculate the viral titer (e.g., TCID50/mL) using a statistical method such as the Spearman-Kärber method.

5. Calculation of Virucidal Activity:

-

The virucidal activity is calculated as the difference between the logarithm of the initial virus titer and the logarithm of the virus titer after treatment with this compound.

-

A log reduction of ≥4 (99.99% reduction) is typically required to claim virucidal efficacy.

Mechanism of Action

The virucidal and fungicidal action of this compound is attributed to the potent oxidizing properties of its active component, hypochlorous acid (HOCl).

Upon dissolution, this compound releases HOCl, which, being a small, uncharged molecule, can readily penetrate microbial cell walls and viral envelopes. Once inside, it acts as a strong oxidizing agent, leading to:

-

Oxidation of sulfhydryl groups: This disrupts the structure and function of essential enzymes and proteins.

-

Chlorination of amino groups: This leads to the formation of N-chloro compounds, which interfere with cellular metabolism.

-

Lipid peroxidation: This damages the cell membrane or viral envelope, leading to increased permeability and eventual lysis.

-

Damage to nucleic acids: HOCl can react with DNA and RNA, leading to mutations and inhibition of replication.

This multi-targeted mechanism of action makes it highly effective and less prone to the development of microbial resistance.

Conclusion

The available in vitro data, primarily from studies on its active component hypochlorous acid, indicates that this compound possesses potent and rapid virucidal and fungicidal activity against a broad spectrum of pathogens. Its non-specific, oxidative mechanism of action makes it a valuable antimicrobial agent, particularly in contexts where microbial resistance is a concern. The standardized protocols outlined in this guide provide a framework for the further evaluation of this compound's efficacy against specific viral and fungal targets. For researchers and drug development professionals, this compound represents a promising candidate for various antiseptic and disinfectant applications, warranting further investigation to fully characterize its antimicrobial profile.

References

- 1. Virucidal efficacy of hypochlorous acid water for aqueous phase and atomization against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal Infections Following Boston Type 1 Keratoprosthesis Implantation: Literature Review and In Vitro Antifungal Activity of Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Clorpactin® WCS-90 [dailymed.nlm.nih.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypochlorous Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Oxychlorosene's role in disrupting bacterial biofilms

An In-Depth Technical Guide to Oxychlorosene's Role in Disrupting Bacterial Biofilms

Introduction

This compound, known commercially as Clorpactin WCS-90, is a complex of hypochlorous acid (HOCl) and 4-tetradecylbenzenesulfonic acid.[1][2][3] It is a broad-spectrum, topical antimicrobial agent that has been utilized for over half a century in various clinical applications, including the irrigation of surgical sites and the treatment of localized infections.[4][5] Its utility stems from its potent and rapid germicidal action against a wide array of microorganisms, including gram-positive and gram-negative bacteria, fungi, viruses, and spores.[4][5]

Bacterial biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS)—pose a significant challenge in clinical settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system.[6][7] Recent evidence has highlighted this compound's "antimicrobial and antibiofilm activities," suggesting its potential as a valuable tool in combating these persistent bacterial structures.[8] As a derivative of hypochlorous acid, this compound is reportedly able to penetrate bacterial biofilms, a critical attribute for any effective anti-biofilm agent.[8]

This technical guide provides a detailed overview of this compound's mechanism of action, a summary of the available quantitative data regarding its efficacy, and standardized experimental protocols for evaluating its anti-biofilm properties, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Action

The efficacy of this compound stems from its unique two-component structure, which provides a synergistic attack on microbial cells and biofilms. Upon dissolution in an aqueous solution, this compound acts as a stabilized precursor that slowly releases its two active components: hypochlorous acid (HOCl) and an anionic detergent, 4-tetradecylbenzenesulfonic acid.[1][4]

-

Hypochlorous Acid (HOCl): This is the primary microbicidal agent. As a powerful oxidizing agent, HOCl readily diffuses across the bacterial cell wall and membrane.[4] Once inside the cell, it exerts its bactericidal effects through two main pathways:

-